

# Spectroscopic Data for Bromofluoromethane (CH<sub>2</sub>BrF)

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## Compound Focus: Bromofluoromethane

CAS No.: 373-52-4

Cat. No.: S598397

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The following tables summarize the key NMR and IR spectroscopic properties found in the search results.

**Table 1: NMR Spectral Data** The following proton, carbon, and fluorine NMR shifts were reported for Bromofluoromethane. [1]

Nucleus	Solvent	Chemical Shift ( $\delta$ , ppm)	Coupling Constant
<sup>1</sup> H	CDCl <sub>3</sub>	6.1 (doublet)	$J(\text{H-F}) = 48 \text{ Hz}$
<sup>13</sup> C	CDCl <sub>3</sub>	77.4 (doublet)	$J(\text{C-F}) = 247 \text{ Hz}$
<sup>19</sup> F	CDCl <sub>3</sub>	-163.5 (triplet)	$J(\text{F-H}) = 48.9 \text{ Hz}$

**Table 2: Infrared Spectral Data** The fundamental vibrational modes of CH<sub>2</sub>BrF and its isotopomers (CH<sub>2</sub><sup>79</sup>BrF and CH<sub>2</sub><sup>81</sup>BrF) were analyzed. The following assignments were made. [2]

Vibration Mode	Approximate Frequency / Wavenumber (cm <sup>-1</sup> )	Notes
$\nu_5$	Not explicitly stated	Assignment revised; involved in Fermi resonance with $2\nu_6$ . [2]

Vibration Mode	Approximate Frequency / Wavenumber (cm <sup>-1</sup> )	Notes
$\nu_6$	Not explicitly stated	Overtone ( $2\nu_6$ ) is in Fermi resonance with $\nu_5$ . [2]
C-H Stretches	~2900	Region affected by Fermi resonance perturbations. [2]
Combination Bands	~5900	Region affected by Fermi resonance perturbations. [2]

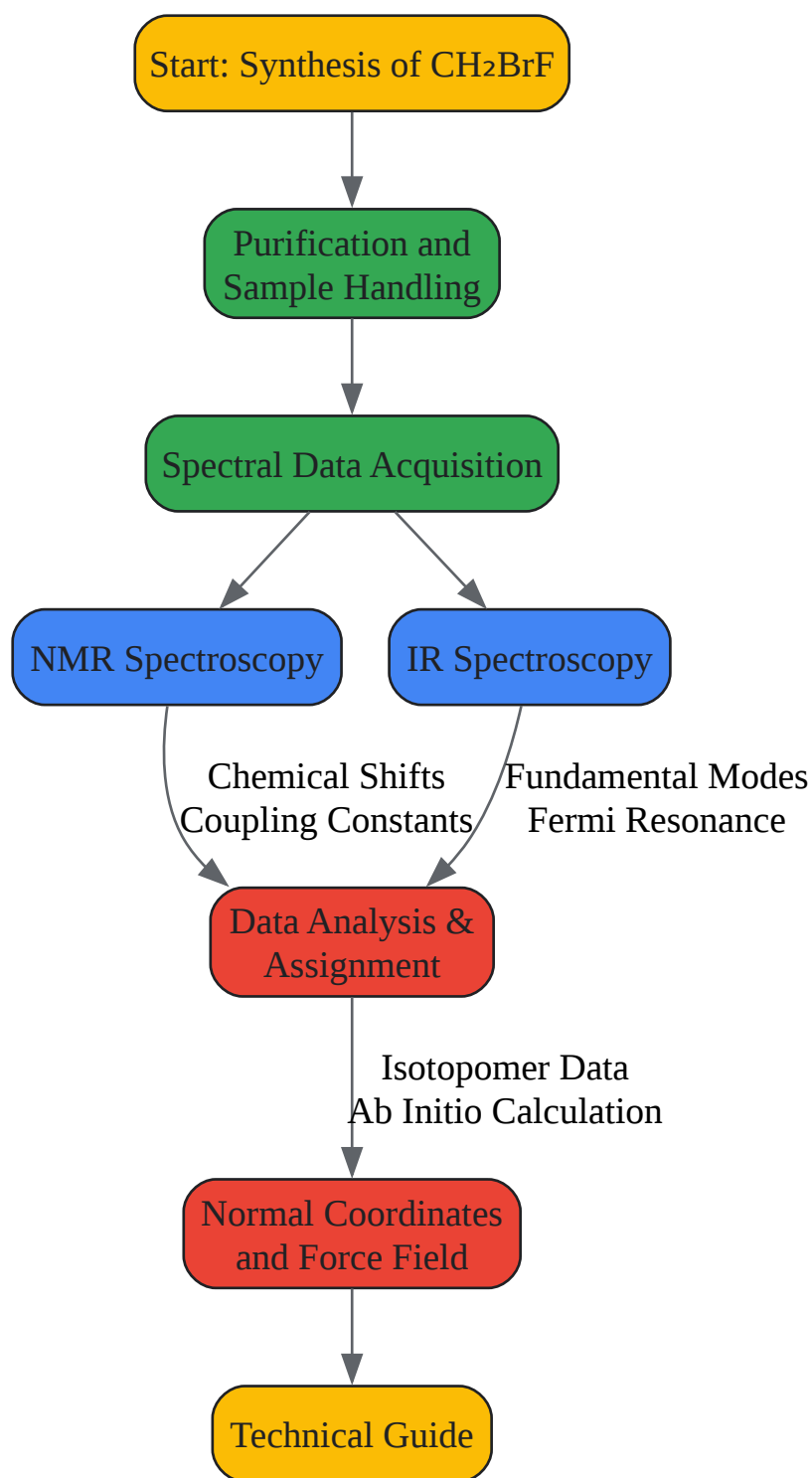
## Synthesis and Experimental Context

The spectroscopic studies often rely on high-purity samples. A common synthesis method for CH<sub>2</sub>BrF is the **Borodine-Hunsdiecker decarboxylation** of silver fluoroacetate. [2] [3]

- **Reaction:**  $\text{CH}_2\text{FCO}_2\text{Ag} + \text{Br}_2 \rightarrow \text{CH}_2\text{BrF} + \text{CO}_2 + \text{AgBr}$  [2]
- **Protocol Detail:** The reaction is typically performed on a vacuum line. Gaseous bromine is expanded at room temperature onto the solid silver salt, leading to an instantaneous decarboxylation reaction. [2] This method has been used to synthesize isotopomers like CH<sub>2</sub><sup>79</sup>BrF and CH<sub>2</sub><sup>81</sup>BrF for detailed vibrational analysis. [2]

## Workflow for Spectroscopic Analysis

The diagram below outlines the general workflow for obtaining and analyzing the spectroscopic properties of **Bromofluoromethane**, from synthesis to data interpretation.



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*Workflow for spectroscopic analysis of  $\text{CH}_2\text{BrF}$*

## Key Technical Notes for Researchers

- **Fermi Resonance:** The IR spectrum of CH<sub>2</sub>BrF is complicated by **Fermi resonance**, a phenomenon where a fundamental vibration interacts with an overtone or combination band of similar energy. This has been specifically observed between the  $\nu_5$  fundamental and the  $2\nu_6$  overtone, as well as in the C-H stretching region around 2900 cm<sup>-1</sup>. [2]
- **Force Field:** Due to the complexity of the vibrational data, a conventional quadratic force field was not directly generated. Instead, an **ab initio force field calculation** was performed to help optimize and interpret the experimental results. [2]

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## References

1. Bromofluoromethane (BFM) [valliscor.com]
2. The vibrational spectra and normal coordinates analysis of ... [sciencedirect.com]
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